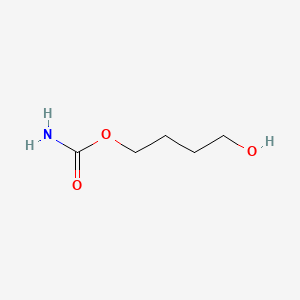
4-Hydroxybutyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl carbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid and contains a hydroxyl group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutylamine with carbonyl compounds such as carbon dioxide or phosgene. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of isocyanates, where 4-hydroxybutylamine reacts with an isocyanate to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl carbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxobutyl carbamate.
Reduction: 4-Hydroxybutylamine.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxybutyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It is used in the production of polymers and coatings, where it imparts desirable properties such as flexibility and durability
Mécanisme D'action
The mechanism of action of 4-hydroxybutyl carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and prodrugs. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Comparaison Avec Des Composés Similaires
- 4-Hydroxybutyl acrylate
- 4-Hydroxybutylamine
- 4-Hydroxybutyl methacrylate
- 4-Hydroxybutyl acetate
Comparison: 4-Hydroxybutyl carbamate is unique due to the presence of both a hydroxyl group and a carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 4-hydroxybutyl acrylate primarily undergoes polymerization reactions, while 4-hydroxybutylamine is more reactive in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
84540-40-9 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4-hydroxybutyl carbamate |
InChI |
InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8) |
Clé InChI |
LMUUYCHNLMKVFR-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















